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molecular formula C12H13N3O2 B8592214 Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1003012-19-8

Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate

Cat. No. B8592214
M. Wt: 231.25 g/mol
InChI Key: JQFBDNPJJZPEDT-UHFFFAOYSA-N
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Patent
US08501955B2

Procedure details

4-(3-Nitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester (530 mg, 2.03 mmol) was dissolved in ethyl acetate (10 ml). Tin(II) chloride dihydrate (2.29 gm, 10.15 mmol) was added, reaction mixture was heated at 70 deg C. for 1 h. The reaction mixture was cooled to ambient temperature, the pH adjusted to pH 8-9 by addition of aq. saturated sodium carbonate and extracted with ethyl acetate (3×25 ml), dried over anhydrous Na2SO4 and concentrated under reduced pressure to provide 4-(3-amino-pyrazol-1-ylmethyl)-benzoic acid methyl ester (480 mg).
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:11]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[N:12]2)=[CH:6][CH:5]=1.O.O.[Sn](Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:11]2[CH:15]=[CH:14][C:13]([NH2:16])=[N:12]2)=[CH:6][CH:5]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CN1N=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
2.29 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 70 deg C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CN1N=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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